

A Technical Guide to the Spectroscopic Data of Nonadecanoyl Chloride

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Compound of Interest

Compound Name: Nonadecanoyl chloride

CAS No.: 59410-47-8

Cat. No.: B056548

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Introduction

Nonadecanoyl chloride (C₁₉H₃₇ClO), a long-chain acyl chloride, is a reactive chemical intermediate valuable in organic synthesis, particularly for the introduction of the nonadecanoyl group into various molecules. Due to its reactivity and potential applications in the development of pharmaceuticals and other specialty chemicals, a thorough understanding of its structural characterization is essential for researchers and scientists. This technical guide provides a summary of the predicted spectroscopic data for **Nonadecanoyl chloride**, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. As experimental spectra for this specific compound are not readily available in public databases, the data presented herein are predicted based on the known spectroscopic behavior of homologous acyl chlorides and general principles of organic spectroscopy. This guide also outlines generalized experimental protocols for acquiring such data and presents a logical workflow for spectroscopic analysis.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **Nonadecanoyl chloride**. These values are estimations and may vary slightly from experimentally obtained data.

Table 1: Predicted ^1H NMR Data for **Nonadecanoyl Chloride**

Solvent: CDCl_3 , Reference: TMS ($\delta = 0.00$ ppm)

Chemical Shift (δ) (ppm)	Multiplicity	Integration	Assignment
~2.88	Triplet (t)	2H	$-\text{CH}_2\text{-COCl}$
~1.75	Multiplet (m)	2H	$-\text{CH}_2\text{-CH}_2\text{-COCl}$
1.25-1.40	Broad Multiplet	30H	$-(\text{CH}_2)_{15}\text{-CH}_3$
~0.88	Triplet (t)	3H	$-\text{CH}_3$

Table 2: Predicted ^{13}C NMR Data for **Nonadecanoyl Chloride**

Solvent: CDCl_3 , Reference: CDCl_3 ($\delta = 77.16$ ppm)

Chemical Shift (δ) (ppm)	Assignment
~173	C=O (Carbonyl)
~47	$-\text{CH}_2\text{-COCl}$
~32-34	$-\text{CH}_2\text{-CH}_2\text{-COCl}$
~22-30	$-(\text{CH}_2)_{15}\text{-}$
~14	$-\text{CH}_3$

Table 3: Predicted IR Spectroscopy Data for **Nonadecanoyl Chloride**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2920, ~2850	Strong	C-H stretching (alkane)
~1800	Very Strong	C=O stretching (acyl chloride) [1][2][3]
~1465	Medium	C-H bending (methylene)
~1375	Weak	C-H bending (methyl)
~600-800	Medium	C-Cl stretching[1]

Table 4: Predicted Mass Spectrometry (EI) Data for **Nonadecanoyl Chloride**

m/z	Interpretation
316/318	[M] ⁺ (Molecular ion with ³⁵ Cl/ ³⁷ Cl isotopes)
281	[M-Cl] ⁺ (Loss of chlorine radical)
57, 71, 85...	Alkyl chain fragments [C _n H _{2n+1}] ⁺

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a long-chain acyl chloride like **Nonadecanoyl chloride**.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
 - Weigh approximately 10-20 mg of **Nonadecanoyl chloride** for ¹H NMR or 50-100 mg for ¹³C NMR into a clean, dry vial.[4]
 - Add approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), to the vial.[4]
 - Gently agitate the vial to ensure the sample is fully dissolved.

- Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.
- If required, add a small amount of an internal standard, such as tetramethylsilane (TMS).
- Data Acquisition:
 - Insert the NMR tube into the spectrometer's probe.
 - Tune and shim the instrument to optimize the magnetic field homogeneity.
 - For ^1H NMR, acquire the spectrum using a standard pulse sequence. A sufficient relaxation delay (e.g., 5 seconds) should be used to ensure accurate integration.
 - For ^{13}C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum. A larger number of scans will be required due to the low natural abundance of ^{13}C .

2. Infrared (IR) Spectroscopy

- Sample Preparation (Attenuated Total Reflectance - ATR):
 - Place a small drop of liquid **Nonadecanoyl chloride** or a small amount of the solid directly onto the ATR crystal.
 - If the sample is a solid, use the pressure arm to ensure good contact between the sample and the crystal.
 - Record a background spectrum of the clean, empty ATR crystal.
- Data Acquisition:
 - Acquire the IR spectrum of the sample. Typically, spectra are collected over the range of $4000\text{-}400\text{ cm}^{-1}$.
 - The instrument's software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

- After the measurement, clean the ATR crystal thoroughly with an appropriate solvent (e.g., isopropanol or acetone) and a soft tissue.

3. Mass Spectrometry (MS)

- Sample Preparation:

- Prepare a dilute solution of **Nonadecanoyl chloride** (approximately 1 mg/mL) in a volatile organic solvent, such as dichloromethane or hexane.
- It is crucial to use anhydrous solvents to prevent hydrolysis of the acyl chloride.

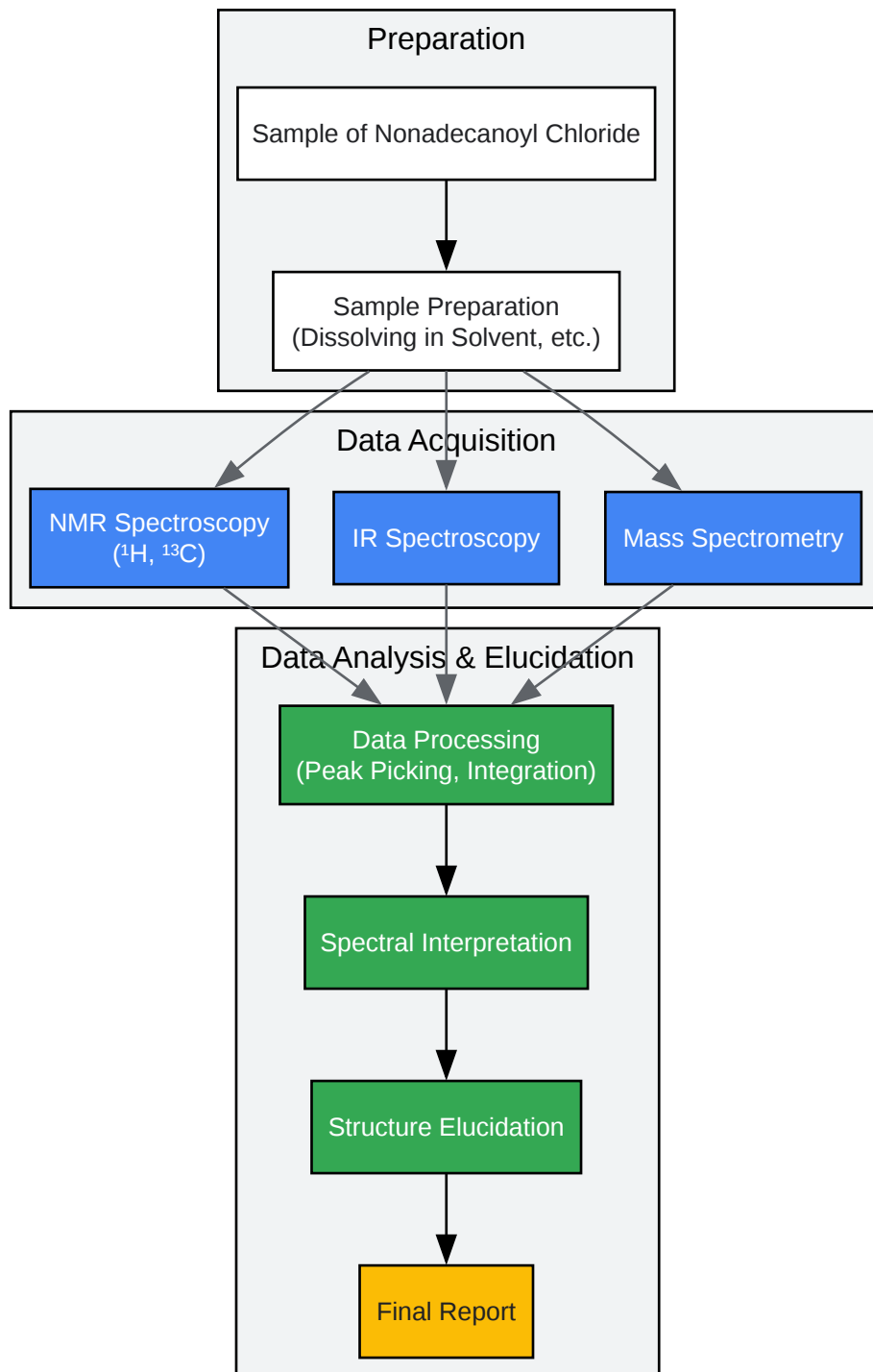
- Data Acquisition (Electron Ionization - EI):

- The sample can be introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).
- For EI, the sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV).
- This causes ionization and fragmentation of the molecule.
- The resulting ions are separated by their mass-to-charge ratio (m/z) by the mass analyzer and detected.

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis and structural elucidation of a chemical compound.

Workflow for Spectroscopic Analysis of Nonadecanoyl Chloride



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